molecular formula C10H13BrN2O2S B14898466 5-Bromo-N-(2-(dimethylamino)-2-oxoethyl)-N-methylthiophene-3-carboxamide

5-Bromo-N-(2-(dimethylamino)-2-oxoethyl)-N-methylthiophene-3-carboxamide

Cat. No.: B14898466
M. Wt: 305.19 g/mol
InChI Key: OTJSQDMTYKKZQU-UHFFFAOYSA-N
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Description

5-Bromo-N-(2-(dimethylamino)-2-oxoethyl)-N-methylthiophene-3-carboxamide is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a carboxamide group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(2-(dimethylamino)-2-oxoethyl)-N-methylthiophene-3-carboxamide typically involves the bromination of a thiophene derivative followed by the introduction of the dimethylamino and carboxamide groups. One common method involves the use of bromine or a brominating agent to introduce the bromine atom into the thiophene ring. Subsequent reactions with dimethylamine and a carboxamide precursor yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by the introduction of the dimethylamino and carboxamide groups under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(2-(dimethylamino)-2-oxoethyl)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-N-(2-(dimethylamino)-2-oxoethyl)-N-methylthiophene-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(2-(dimethylamino)-2-oxoethyl)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can enhance the compound’s binding affinity through halogen bonding. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(dimethylamino)pyrimidine: Similar in structure but with a pyrimidine ring instead of a thiophene ring.

    5-Bromo-N,N-dimethylpyridin-2-amine: Contains a pyridine ring and a dimethylamino group.

    5-Bromo-N-(2-(dimethylamino)ethyl)-9-aminoacridine-4-carboxamide: An acridine derivative with similar functional groups.

Uniqueness

5-Bromo-N-(2-(dimethylamino)-2-oxoethyl)-N-methylthiophene-3-carboxamide is unique due to its thiophene ring structure, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H13BrN2O2S

Molecular Weight

305.19 g/mol

IUPAC Name

5-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylthiophene-3-carboxamide

InChI

InChI=1S/C10H13BrN2O2S/c1-12(2)9(14)5-13(3)10(15)7-4-8(11)16-6-7/h4,6H,5H2,1-3H3

InChI Key

OTJSQDMTYKKZQU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN(C)C(=O)C1=CSC(=C1)Br

Origin of Product

United States

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